4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Description
4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring an amino (-NH₂) group at the 4-position and a methoxy (-OCH₃) group at the 3'-position of the biphenyl scaffold, with a carboxylic acid (-COOH) at the 3-position. This structure combines electron-donating (methoxy) and electron-withdrawing (carboxylic acid, amino) groups, influencing its physicochemical and biochemical properties.
Properties
IUPAC Name |
2-amino-5-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDTPZHISGZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624805 | |
| Record name | 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438190-81-9 | |
| Record name | 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Design and Coupling Partners
The reaction typically employs 3-bromo-4-nitrobenzoic acid methyl ester and 3-methoxyphenylboronic acid as coupling partners. The methyl ester protects the carboxylic acid during the reaction, while the nitro group serves as a precursor for the amino group.
Reaction Conditions
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Na₂CO₃ (2 equiv)
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 80–90°C, 12–24 hours
Post-coupling, the nitro group is reduced to an amine using H₂/Pd-C or Zn/HCl, followed by ester hydrolysis with NaOH/EtOH to yield the carboxylic acid.
Yield and Optimization
Yields for the Suzuki step range from 65–80% , with purity >95% after recrystallization. Key optimizations include:
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Solvent ratio : Higher water content improves boronic acid solubility but risks ester hydrolysis.
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Catalyst loading : Reducing Pd to 2 mol% decreases costs without significant yield loss.
Ullmann-Type Coupling for Direct Arylation
Ullmann coupling offers an alternative for biphenyl synthesis, particularly when halogenated precursors are inaccessible. This method pairs a copper catalyst with a diamine ligand to facilitate C–C bond formation.
Reaction Setup
Using 3-iodo-4-nitrobenzoic acid and 3-methoxyphenol , the reaction proceeds under the following conditions:
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline (20 mol%)
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Base: K₃PO₄ (3 equiv)
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Solvent: DMSO, 110°C, 24 hours
The nitro group is subsequently reduced, and the carboxylic acid remains intact throughout the process.
Challenges and Solutions
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Side reactions : Methoxy group demethylation is mitigated by avoiding strong acids.
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Yield : Ullmann coupling typically yields 50–60% , lower than Suzuki due to competing homocoupling.
Sequential Functionalization via Nitration and Reduction
This two-step approach modifies preformed biphenyls to introduce amino and methoxy groups.
Nitration of 3'-Methoxybiphenyl-3-carboxylic Acid
Nitration at the 4-position is achieved using fuming HNO₃ in H₂SO₄ at 0°C. The reaction is highly regioselective due to the directing effects of the methoxy and carboxylic acid groups.
Typical Conditions
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Nitrating agent: HNO₃ (1.5 equiv)
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Solvent: H₂SO₄
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Temperature: 0°C, 2 hours
Reduction of Nitro to Amino Group
Catalytic hydrogenation (H₂, Pd/C, EtOH) or Fe/HCl reduces the nitro group to amine in 85–90% yield . The carboxylic acid remains stable under these conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Suzuki-Miyaura | 65–80 | High | Excellent | High |
| Ullmann Coupling | 50–60 | Medium | Moderate | Moderate |
| Sequential Nitration | 70–75 | Low | High | Low (sensitive substrates) |
Key Findings :
Chemical Reactions Analysis
4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl core. For example, oxidation can convert alcohol groups to carboxylic acids, while reduction can convert nitro groups to amines.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling are used to form carbon-carbon bonds between the biphenyl core and other aromatic compounds.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid is utilized as a precursor in the synthesis of more complex organic molecules. It can participate in various reactions such as electrophilic substitution, oxidation, reduction, and coupling reactions. These reactions enable the formation of new carbon-carbon bonds and functional groups essential for developing novel compounds .
Comparison with Other Compounds
The compound can be compared to other biphenyl derivatives like 4-Amino-3-methoxybenzoic acid. While both share structural similarities, the biphenyl core of this compound enhances its versatility in synthetic applications .
Biological Applications
Pharmaceutical Development
Biphenyl derivatives, including this compound, have been studied for their biological activities. They are found in numerous biologically active compounds with anti-inflammatory, antibacterial, and antifungal properties. Research indicates that this compound can inhibit specific protein interactions critical in cancer biology, such as the c-Myc-Max interaction .
Case Study: c-Myc Inhibition
In a study examining the inhibition of the c-Myc oncoprotein, derivatives of this compound were screened for their ability to disrupt c-Myc-Max/DNA complexes. The results showed promising activity, indicating potential therapeutic applications in cancer treatment .
| Compound | Inhibition (IC50, µM) |
|---|---|
| 4aa | 20.2 ± 1.3 |
| 4da | 11.6 ± 2.3 |
| 4ca | 43.0 ± 1.7 |
Industrial Applications
Material Science
The compound is also relevant in the production of organic light-emitting diodes (OLEDs) and liquid crystals. Its unique chemical properties make it suitable for creating fluorescent materials that are essential in display technologies .
Mechanism of Action
The mechanism of action of 4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, biphenyl derivatives can inhibit enzymes or interact with receptors, leading to various biological effects . The exact mechanism depends on the specific functional groups attached to the biphenyl core and their interactions with biological molecules.
Comparison with Similar Compounds
Key Features :
- Molecular Formula: Likely C₁₄H₁₃NO₃ (based on analogs in ).
- Functional Groups: Amino (pharmacological activity), methoxy (solubility modulation), and carboxylic acid (reactivity and hydrogen bonding).
- Applications: Potential use as a synthetic intermediate, pharmacological reference standard, or precursor for drug discovery .
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: The methoxy group in 4'-methoxy analogs enhances solubility in polar solvents (e.g., EtOH/hexane systems, Rf = 0.59–0.62 in ) compared to non-polar derivatives. Amino groups (e.g., in ) increase hydrogen-bonding capacity, making these compounds suitable for protein-binding studies or as kinase inhibitors.
Synthetic Utility :
- Biphenyl carboxylic acids are commonly synthesized via rhodium-catalyzed decarboxylative coupling (). For example, [1,1'-biphenyl]-3-carboxylic acid derivatives exhibit regioselectivity depending on substituent positions (e.g., 4-methoxy vs. 4-fluoro in ).
- The 3'-methoxy group in the target compound may influence steric hindrance during coupling, as seen in similar reactions ().
4-Amino-3'-cyano analogs () demonstrate the role of electron-withdrawing groups (CN) in modulating bioactivity, contrasting with the electron-donating methoxy group.
Safety and Handling: Amino-substituted biphenyls (e.g., ) carry H302 hazards (harmful if swallowed), necessitating precautions like inert atmosphere storage .
Biological Activity
4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 255.29 g/mol
- Functional Groups : Amino group (-NH), methoxy group (-OCH), and carboxylic acid (-COOH)
This structure is pivotal for its biological activity, influencing its interactions with various biological targets.
Antimicrobial Properties
Research has indicated that derivatives of biphenyl carboxylic acids exhibit antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Genotoxicity Studies
Genotoxicity assessments have been conducted to evaluate the safety profile of 4-amino-substituted biphenyls. A study utilizing the Ames test revealed mutagenic potential in certain derivatives when tested with strains TA98 and TA100 . This suggests that while these compounds may possess therapeutic benefits, careful evaluation of their genotoxic effects is necessary.
Histone Deacetylase (HDAC) Inhibition
Recent studies have highlighted the role of biphenyl derivatives in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression. For example, related compounds have demonstrated potent inhibitory activity against HDAC8 with IC50 values in the nanomolar range . This inhibition is associated with anti-proliferative effects in cancer cell lines, indicating potential applications in oncology.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of biphenyl carboxylic acids were synthesized and tested for their antimicrobial properties. The results indicated that this compound exhibited significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. The compound's activity was attributed to its ability to disrupt bacterial membrane integrity .
Case Study 2: Genotoxicity Assessment
A comprehensive genotoxicity assessment was performed using the bone marrow chromosomal aberration test in mice. The study found that while some biphenyl derivatives showed mutagenic activity, this compound displayed a lower frequency of chromosomal aberrations compared to other tested compounds . This suggests a potentially favorable safety profile for this specific derivative.
Data Table: Biological Activity Overview
Q & A
Q. Validation of Intermediates :
- NMR Spectroscopy : Confirms regiochemistry and substituent positions (e.g., δ 7.38–8.98 ppm for aromatic protons) .
- HRMS/LCMS : Validates molecular weight (e.g., [M+H]+ calculated for intermediates) .
Advanced: How can reaction conditions be optimized to improve yield in palladium-catalyzed coupling steps?
Answer:
Key optimization parameters include:
- Catalyst Selection : PdCl₂(dppf) shows higher efficiency for sterically hindered substrates than Pd(PPh₃)₄ .
- Solvent System : Polar aprotic solvents (e.g., DMF:water 5:1) enhance solubility of arylboronic acids .
- Microwave Assistance : Reduces reaction time (e.g., 10 min at 150°C vs. 24 hrs conventionally) .
- Ligand Effects : Bidentate ligands (e.g., dppf) stabilize palladium intermediates, reducing side reactions .
Example : Methyl 4-amino-6-chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylate was synthesized in 33% yield using microwave-assisted Suzuki coupling .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 12.25 ppm for -COOH) and carbon frameworks .
- HRMS : Confirms molecular formula (e.g., C₂₄H₂₂ClNO₃ [M+H]+ = 408.1367) .
- X-ray Crystallography : Resolves stereochemistry (if crystalline derivatives are available) .
Table 1 : Representative NMR Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Methyl 4-amino-6-chloro-biphenyl | 7.83 (s, 1H), 3.85 (s, 3H) | 169.2 (COOH), 155.6 (C-Cl) |
| tert-Butylbenzamido derivative | 8.98 (s, 1H), 1.34 (s, 9H) | 34.8 (C-(CH₃)₃), 120.4 (CN) |
Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Answer:
- Substituent Variation : Synthesize analogs with modified methoxy/amino groups (e.g., 3',5'-dimethoxy or 4'-chloro derivatives) to assess electronic effects .
- Enzyme Assays : Test inhibition of targets like Bcl-xL or Mcl-1 using fluorescence polarization (e.g., IC₅₀ determination) .
- Molecular Docking : Compare binding modes using software like AutoDock (e.g., interactions with kinase active sites) .
Case Study : Acylsulfonamide derivatives of biphenylcarboxylic acids showed nanomolar affinity for Bcl-xL, with substituents at 3',4' positions critical for potency .
Basic: What are common purification challenges, and how are they addressed?
Answer:
- Byproduct Removal : Use silica gel chromatography (hexane:EtOAc gradients) or recrystallization (e.g., MeOH/H₂O) .
- HPLC Purification : Reversed-phase C18 columns (MeCN:water) resolve closely eluting isomers (e.g., 3',4'-dimethoxy vs. 3',5'-dimethoxy derivatives) .
Example : 4-(tert-Butylbenzamido)-6-chloro-biphenyl derivatives achieved >98% purity after HPLC .
Advanced: How do halogen substituents (e.g., Br, F) influence reactivity in downstream derivatization?
Answer:
- Electrophilic Aromatic Substitution (EAS) : Fluorine directs meta/para substitution due to its -I/+M effects, while bromine slows EAS via steric hindrance .
- Cross-Coupling : Bromine facilitates Suzuki-Miyaura reactions, whereas fluorine requires activated boronic esters .
Data Contradiction : While emphasizes bromine’s utility in coupling, shows fluorine’s compatibility with rhodium-catalyzed decarboxylation, suggesting substrate-dependent trends.
Basic: What safety precautions are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
